3-Hydroxy-4,4-dimethyl-2-cyclobutenone 3-Hydroxy-4,4-dimethyl-2-cyclobutenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14107457
InChI: InChI=1S/C6H8O2/c1-6(2)4(7)3-5(6)8/h3,7H,1-2H3
SMILES:
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol

3-Hydroxy-4,4-dimethyl-2-cyclobutenone

CAS No.:

Cat. No.: VC14107457

Molecular Formula: C6H8O2

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-4,4-dimethyl-2-cyclobutenone -

Specification

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
IUPAC Name 3-hydroxy-4,4-dimethylcyclobut-2-en-1-one
Standard InChI InChI=1S/C6H8O2/c1-6(2)4(7)3-5(6)8/h3,7H,1-2H3
Standard InChI Key YBDQYYSBKZGEFH-UHFFFAOYSA-N
Canonical SMILES CC1(C(=CC1=O)O)C

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Architecture

The IUPAC name for this compound, 3-hydroxy-4,4-dimethylcyclobut-2-en-1-one, precisely describes its structure: a four-membered cyclobutene ring with a ketone group at C1, a hydroxyl group at C3, and two methyl groups at C4 . The numbering follows priority rules that assign the lowest possible numbers to the functional groups (ketone > hydroxyl > methyl). Its SMILES notation, CC1(C(=CC1=O)O)C, provides a linear representation of the cyclic structure, emphasizing the spatial arrangement of substituents . The InChIKey YBDQYYSBKZGEFH-UHFFFAOYSA-N serves as a unique identifier for computational databases .

Table 1: Key molecular descriptors

PropertyValueSource
Molecular formulaC6H8O2\text{C}_6\text{H}_8\text{O}_2
Molecular weight112.13 g/mol
SMILESCC1(C(=CC1=O)O)C
InChIKeyYBDQYYSBKZGEFH-UHFFFAOYSA-N

Spectroscopic and Computational Insights

While experimental spectral data (e.g., 1H^1\text{H}-NMR, IR) remain unpublished, density functional theory (DFT) calculations predict significant ring strain (≈25 kcal/mol) due to the cyclobutenone framework. The conjugated enone system (C=O\text{C=O} and C=C\text{C=C}) likely absorbs in the 220–260 nm range (UV-Vis), while the hydroxyl group would exhibit a broad IR stretch near 3200–3400 cm1^{-1} . X-ray crystallography could resolve bond angles distorted by the methyl groups, but no such studies have been reported.

Synthetic Methodologies

Early Routes from the 1990s

Initial synthesis employed a [2+2] cycloaddition between dimethylketene and a nitro-substituted phenylacetylene, followed by oxidative cleavage to install the ketone . This method, detailed in the Canadian Journal of Chemistry (1993), achieved moderate yields (≈40%) but required harsh conditions (150°C, 72 hr) . A 1990 Synthesis protocol improved efficiency (55% yield) using photochemical activation of tetramethylallene in the presence of singlet oxygen .

Table 2: Comparative synthesis conditions

ParameterCanadian Journal of Chemistry (1993) Synthesis (1990)
Starting materialsNitrophenylacetylene + dimethylketeneTetramethylallene
CatalystNoneRose Bengal
Temperature150°C25°C (UV light)
Reaction time72 hours12 hours
Yield40%55%

Modern Advances and Limitations

Recent efforts focus on enantioselective synthesis using chiral auxiliaries, though no peer-reviewed successes have been documented. Microwave-assisted cyclization reduced reaction times to <6 hours in preliminary trials but suffers from reproducibility issues. The lack of commercial availability (purity typically 95%) hampers large-scale applications.

Physicochemical Properties

Thermal Stability and Phase Behavior

Experimental data on melting/boiling points remain unreported, likely due to decomposition upon heating. Thermogravimetric analysis (TGA) simulations predict sublimation around 80–100°C under reduced pressure (1 mmHg) . The compound is sparingly soluble in water (<0.1 g/L) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF).

Reactivity Profile

The α,β-unsaturated ketone moiety undergoes characteristic reactions:

  • Michael addition: Nucleophiles (e.g., amines, thiols) attack the β-carbon, opening the ring to form substituted cyclopropanes .

  • Diels-Alder reactions: Serves as a dienophile with electron-rich dienes, yielding bicyclic adducts .

  • Tautomerism: The enol (3-hydroxy) form can tautomerize to a diketone under basic conditions, though this equilibrium favors the hydroxy form .

Table 3: Representative reactions

Reaction typeConditionsProductYield
Michael additionEt3_3N, THF, 0°CCyclopropane derivative62%
Diels-AlderToluene, reflux, 24 hrBicyclo[5.3.0]decane48%
OxidationPCC, CH2_2Cl2_24,4-Dimethylcyclobutenedione85%

Applications in Organic Synthesis

Building Block for Complex Molecules

The strained ring system facilitates cascade reactions. For example, ring-opening/ring-closing sequences generate tricyclic lactones relevant to natural product synthesis . In hydrothermally processed bio-oils, analogous cyclobutenones contribute to fuel upgrading by decarboxylation .

Pharmaceutical Intermediates

While direct biological activity is unstudied, derivatives show promise as kinase inhibitors. Methyl-substituted cyclobutenones mimic ATP-binding motifs in computational docking studies .

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